molecular formula C16H13NOS3 B2761593 (Z)-3-(2,3-dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 301305-41-9

(Z)-3-(2,3-dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No.: B2761593
CAS No.: 301305-41-9
M. Wt: 331.47
InChI Key: QEJWWULVMXQOKS-ZROIWOOFSA-N
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Description

The compound “(Z)-3-(2,3-dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one” belongs to the rhodanine-derived thiazolidinone family, characterized by a Z-configuration at the exocyclic double bond of the thiophen-2-ylmethylene moiety. This structural motif is critical for its biological activity, as the Z-isomer often exhibits enhanced interactions with biological targets compared to the E-isomer .

Properties

IUPAC Name

(5Z)-3-(2,3-dimethylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NOS3/c1-10-5-3-7-13(11(10)2)17-15(18)14(21-16(17)19)9-12-6-4-8-20-12/h3-9H,1-2H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJWWULVMXQOKS-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CC=CS3)/SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NOS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2,3-dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one involves several key steps:

    Formation of the Thioxothiazolidinone Core: This step typically involves the reaction of a thioamide with a halogenated ketone under basic conditions to form the thioxothiazolidinone ring.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a Friedel-Crafts acylation reaction, where the thioxothiazolidinone core is treated with 2,3-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of the Thiophenylmethylene Moiety: The final step involves the Knoevenagel condensation of the intermediate with thiophene-2-carbaldehyde in the presence of a base like piperidine to form the desired product.

Industrial Production Methods

For industrial production, the synthesis steps would be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, alternative catalysts, and more efficient purification techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the thioxothiazolidinone ring can yield thiazolidinone derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidinone derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(2,3-dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies have shown that derivatives of thioxothiazolidinones exhibit antimicrobial, anti-inflammatory, and anticancer activities. The presence of the thiophenylmethylene group may enhance these biological activities, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of (Z)-3-(2,3-dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied, but common targets include enzymes involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Antimicrobial Activity

  • Indole Derivatives : Compounds like 5b and 5h exhibit superior broad-spectrum antimicrobial activity, attributed to the indole ring’s ability to intercalate into microbial DNA .
  • Thiophene vs. Benzothiophene : The thiophen-2-ylmethylene group in the target compound may offer moderate activity compared to benzo[b]thiophen-3-ylmethylene derivatives, which show enhanced biofilm inhibition due to increased aromatic surface area .

Enzyme Inhibition

  • Aldose Reductase Inhibitors : Compound 3a (4-methoxybenzylidene) shows 85% yield and potent inhibition, suggesting methoxy groups are optimal for this target .
  • α-Amylase/α-Glucosidase Inhibitors: Benzo[d]thiazol-2-yl derivatives (A5–A8) achieve IC50 values in the nanomolar range, outperforming non-heterocyclic analogs .

Physicochemical Properties

  • Melting Points : Derivatives with rigid aromatic substituents (e.g., A7 at 266–268°C) have higher melting points than those with flexible chains (e.g., 3g at 187–189°C) .
  • Lipophilicity : The 2,3-dimethylphenyl group in the target compound likely increases logP compared to hydroxy-substituted analogs, impacting pharmacokinetics .

Biological Activity

(Z)-3-(2,3-dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a synthetic compound belonging to the thiazolidinone family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thioxothiazolidinone core with a dimethylphenyl group and a thiophenylmethylene moiety. Its unique structure allows for various chemical modifications, making it a valuable candidate for drug development.

Property Details
IUPAC Name (5Z)-3-(2,3-dimethylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Molecular Formula C16H13NOS3
Molecular Weight 321.41 g/mol
CAS Number 301305-41-9

Antimicrobial Activity

Studies have indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. The presence of the thiophenylmethylene group is believed to enhance these activities by facilitating interactions with microbial cell membranes.

Anticancer Activity

Research has highlighted the anticancer potential of thiazolidinone derivatives. A review of thiazolidin-4-one compounds demonstrated that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has been noted for its ability to target multiple pathways involved in cancer progression.

The mechanism of action for this compound involves interaction with specific molecular targets. It may inhibit enzymes or receptors implicated in inflammatory responses and tumor growth. For example:

  • Enzyme Inhibition: The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
  • Cell Proliferation: It could interfere with pathways that regulate cell division and survival, such as those involving growth factors and their receptors.

Case Studies and Research Findings

  • Study on Anticancer Activity:
    A recent study investigated several thiazolidinone derivatives for their anticancer effects against various cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The study concluded that these compounds could be further developed as potential therapeutic agents in cancer treatment .
  • Antimicrobial Efficacy:
    Another research focused on the antimicrobial properties of thiazolidinone derivatives showed that certain compounds demonstrated promising activity against both Gram-positive and Gram-negative bacteria. The study suggested that the structural features of these compounds play a crucial role in their antibacterial effectiveness .

Q & A

Q. What is the optimized synthetic route for (Z)-3-(2,3-dimethylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one, and how is its purity validated?

  • Methodological Answer: The compound is synthesized via a Knoevenagel condensation. Key steps:
  • React 3-(2,3-dimethylphenyl)-2-thioxothiazolidin-4-one with thiophene-2-carbaldehyde in a NaOH/ethanol-water system under reflux (0–4°C, 4 hours).
  • Purify the product via recrystallization (ethanol) to yield a yellow powder (m.p. 223°C, 85% yield).
  • Validate purity using HPLC (>95%) and structural integrity via 1H/13C NMR (aromatic protons at δ 7.2–7.8 ppm, thioxo S=C signal at δ 192 ppm), IR (C=O stretch at 1680 cm⁻¹, C=S at 1220 cm⁻¹), and mass spectrometry (M⁺ peak at m/z 356) .

Q. Which standard assays are used for preliminary antimicrobial evaluation of this compound?

  • Methodological Answer: Use microtiter plate dilution (96-well) to determine minimum inhibitory concentrations (MICs) against:
  • Gram-positive bacteria (e.g., Staphylococcus aureus, MRSA) and Gram-negative strains.
  • Include controls (e.g., moxifloxacin) and clinical isolates. For example, similar thioxothiazolidinones showed MICs of 1 µg/mL against MRSA .
  • Confirm bactericidal activity via time-kill assays and biofilm inhibition studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance antimicrobial potency?

  • Methodological Answer:
  • Modify substituents : Vary the 2,3-dimethylphenyl group (e.g., electron-withdrawing/-donating groups) and thiophene moiety (e.g., halogenation).
  • Synthesize derivatives using parallel combinatorial methods (e.g., microwave-assisted synthesis for rapid screening).
  • Test against bacterial panels (aerobic/anaerobic) and analyze trends via multivariate regression (e.g., logP vs. MIC). For example, 4-chloro substitution on phenyl improved activity 10-fold in analogs .
  • Table 1 : SAR Trends in Thioxothiazolidinone Derivatives
Substituent (R)MIC (µg/mL) vs. MRSALogP
2,3-Dimethyl1.03.2
4-Fluoro0.53.5
4-Nitro2.52.8

Q. What computational strategies predict binding interactions with bacterial targets?

  • Methodological Answer:
  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to identify reactive sites. For example, the thioxo group acts as a nucleophilic hotspot .
  • Molecular Docking : Simulate binding to Staphylococcal β-lactamase (PDB: 3BLM) or penicillin-binding proteins. Rhodanine derivatives show strong hydrogen bonding with Ser403 and Lys234 residues .
  • Validate predictions with enzyme inhibition assays (e.g., IC50 for β-lactamase inhibition).

Q. How to resolve contradictions in reported antimicrobial data across studies?

  • Methodological Answer:
  • Replicate assays : Standardize inoculum size (1×10⁶ CFU/mL), pH (7.4), and incubation time (18–24 hours).
  • Assess compound stability : Use HPLC to detect degradation products in culture media.
  • Cross-test strains : Include reference strains (ATCC) and clinical isolates to account for resistance variability. For instance, discrepancies in MICs for Bacillus subtilis may stem from efflux pump activity .

Q. What experimental approaches elucidate the mechanism of action against multidrug-resistant pathogens?

  • Methodological Answer:
  • Proteomic profiling : Compare protein expression in treated vs. untreated MRSA via 2D gel electrophoresis.
  • Gene knockout libraries : Screen S. aureus transposon mutants to identify target pathways (e.g., cell wall synthesis).
  • Membrane integrity assays : Use SYTOX Green uptake to confirm disruption of bacterial membranes .

Methodological Notes

  • Synthesis Optimization : Adjust reaction time (4–8 hours), solvent (DMF vs. ethanol), and base (KOH vs. NaOH) to improve yield .
  • Data Analysis : Use principal component analysis (PCA) to correlate structural descriptors (e.g., Hammett constants) with bioactivity .
  • Ethical Compliance : Follow OECD guidelines for antimicrobial testing (e.g., GLP standards) .

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